![molecular formula C21H15ClN2O3 B2530636 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-13-4](/img/structure/B2530636.png)

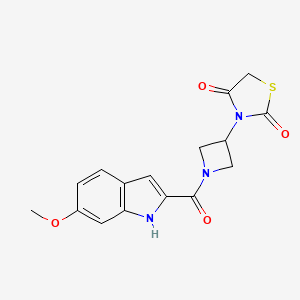

4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H15ClN2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the synthesis of [1,4]oxazepine-based primary sulfonamides that demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This research signifies the potential of complex oxazepine derivatives, similar in structure to 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, in developing inhibitors targeting carbonic anhydrase, which is pivotal in various physiological processes including respiration and acid-base balance (Sapegin et al., 2018).

Antimicrobial and Anticancer Agents

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids demonstrating potential as antibacterial and anticancer agents. This study reveals the broader application of benzoxepine derivatives in addressing critical health issues such as bacterial infections and cancer, underscoring the compound's versatility in medicinal chemistry (Kuntala et al., 2015).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) discovered that certain [1,4]diazepine analogues, related in structure to the compound , are potent serotonin-3 (5-HT3) receptor antagonists. This suggests the potential for developing new therapeutic agents for conditions mediated by the 5-HT3 receptor, such as nausea and irritable bowel syndrome (Harada et al., 1995).

Synthesis and Characterization of Heterocyclic Compounds

Research on dibenzo[b,f]azepine tethered isoxazoline derivatives by Sadashiva et al. (2012) focused on their synthesis, characterization, and evaluation for anti-cancer activity. This study exemplifies the application of dibenzo[b,f][1,4]oxazepine compounds in synthesizing novel molecules with potential therapeutic benefits, particularly in cancer treatment (Sadashiva et al., 2012).

Catalyzed Synthesis of Heterocyclic Structures

Luo et al. (2014) reported a one-pot synthesis method for dibenzo[b,f][1,4]oxazepines, demonstrating the efficiency of catalyzed reactions in creating complex heterocyclic structures. This highlights the importance of such compounds in facilitating novel synthetic pathways in organic chemistry, leading to the development of new drugs and materials (Luo et al., 2014).

Mecanismo De Acción

- However, we can explore its structural features to infer potential interactions. The compound contains an indole nucleus, which is a common motif found in various bioactive molecules . This suggests that it may interact with receptors or enzymes associated with indole-based signaling pathways.

Target of Action

Propiedades

IUPAC Name |

4-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHZSMXURRJFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)